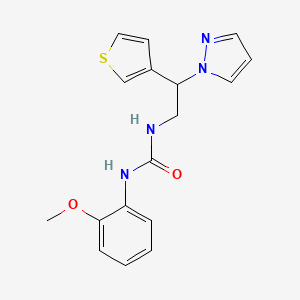

![molecular formula C16H26Cl2N2 B2555764 (7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride CAS No. 2227685-89-2](/img/structure/B2555764.png)

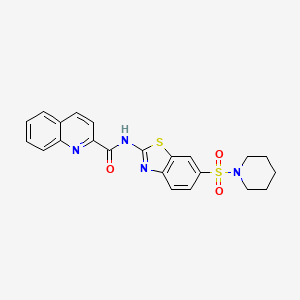

(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines involves several methods including reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones among others . The specific synthesis pathway for “(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride” is not available in the sources I found.Molecular Structure Analysis

Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and the lone pair of electrons on the nitrogen atom makes amines basic . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis

Amines are bases and they react with acids to form salts . They can also undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. Amines are polar and can form hydrogen bonds, which makes low molecular weight amines soluble in water . The specific physical and chemical properties of “this compound” are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Chiral Heterospirocyclic 2H-Azirin-3-amines Synthesis : Research demonstrates the synthesis of heterospirocyclic compounds related to (7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine for applications in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

- Spirocyclic Oxetane-Fused Benzimidazole : A novel synthesis process for spirocyclic oxetanes, related to the compound , has been developed, expanding the utility of these compounds in chemical syntheses (Gurry, McArdle, & Aldabbagh, 2015).

Biological Applications

- Antibacterial Activity : Certain derivatives of the compound have been found to exhibit potent antibacterial activity, particularly against respiratory pathogens, showcasing its potential in developing new antibacterial drugs (Odagiri et al., 2013).

- Anti-Coronavirus Activity : Derivatives of the compound, specifically 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, have shown promising results against human coronavirus, indicating potential applications in antiviral drug development (Apaydın et al., 2019).

Pharmaceutical Research

- Anticonvulsant Properties : Studies on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which are structurally similar to the compound, have shown significant anti-electroshock seizure activity, suggesting potential use in anticonvulsant therapies (Farrar et al., 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the study of amines involve their use in the synthesis of pharmaceuticals, polymers, and in the development of new materials . The specific future directions for “(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride” are not available in the sources I found.

Propriétés

IUPAC Name |

(7R,8S)-6-benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2.2ClH/c1-13-15(17)10-16(8-5-9-16)12-18(13)11-14-6-3-2-4-7-14;;/h2-4,6-7,13,15H,5,8-12,17H2,1H3;2*1H/t13-,15+;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFUFSKQGSKHRB-QPGQKYJFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CC2(CCC2)CN1CC3=CC=CC=C3)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)